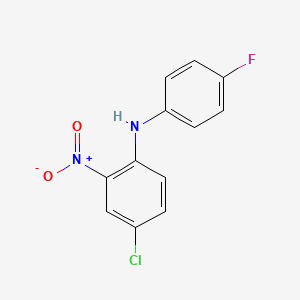![molecular formula C14H25NO3 B14005570 1,3,3-Trimethyl-6-(morpholin-4-yl)-2-oxabicyclo[2.2.2]octan-5-ol CAS No. 76793-03-8](/img/structure/B14005570.png)
1,3,3-Trimethyl-6-(morpholin-4-yl)-2-oxabicyclo[2.2.2]octan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[222]octan-5-ol is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of a morpholine ring, which is fused to a bicyclo[222]octane system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the bicyclic core is replaced by a morpholine moiety.
Functional Group Modifications: Further functional group modifications, such as hydroxylation, are carried out to obtain the final compound.
Industrial Production Methods
Industrial production of 1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,8,8-trimethyl-6-piperidin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol: Similar structure but with a piperidine ring instead of a morpholine ring.
1,8,8-trimethyl-6-azepan-4-yl-7-oxabicyclo[2.2.2]octan-5-ol: Similar structure but with an azepane ring.
Uniqueness
1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
76793-03-8 |
|---|---|
Fórmula molecular |
C14H25NO3 |
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
1,3,3-trimethyl-6-morpholin-4-yl-2-oxabicyclo[2.2.2]octan-5-ol |
InChI |
InChI=1S/C14H25NO3/c1-13(2)10-4-5-14(3,18-13)12(11(10)16)15-6-8-17-9-7-15/h10-12,16H,4-9H2,1-3H3 |
Clave InChI |
KVVRWJSJKXCRTD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(O1)(C(C2O)N3CCOCC3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


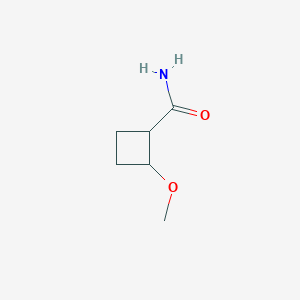
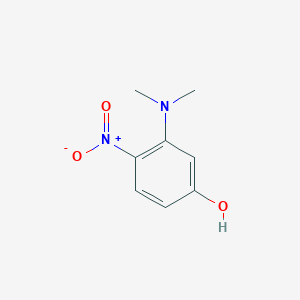
![2-Methyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one](/img/structure/B14005516.png)

![Ethyl 2-[2-(2,4-difluorophenyl)hydrazono]-2-(2-formylamino-1,3-thiazol-4-yl)acetate](/img/structure/B14005522.png)

![5-Bromo-n-hydroxy-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14005527.png)
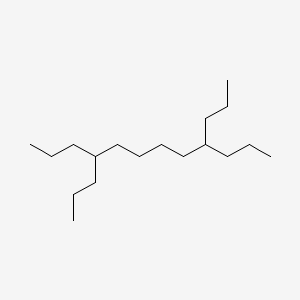


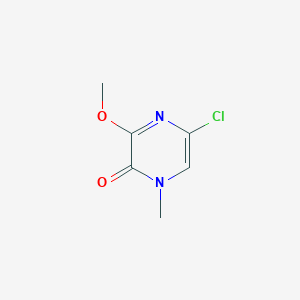

![2-Amino-N-[2-(dimethylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B14005551.png)
